2-(4-Propylphenoxy)ethanamine
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Overview
Description
2-(4-Propylphenoxy)ethanamine is an organic compound with the chemical formula C₁₁H₁₇NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylphenoxy)ethanamine typically involves the reaction of 4-propylphenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dimethylformamide. The mixture is heated to around 70°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenoxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-(4-Propylphenoxy)ethanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The compound is employed as a ligand in catalytic reactions.
Biological Studies: It is used in the study of biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Propylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Butylphenoxy)ethanamine
- 2-(4-Ethylphenoxy)ethanamine
- 2-(4-Methylphenoxy)ethanamine
Uniqueness
2-(4-Propylphenoxy)ethanamine is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(4-propylphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-10-4-6-11(7-5-10)13-9-8-12/h4-7H,2-3,8-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVHYWKBTXTLJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427974 |
Source
|
Record name | 2-(4-propylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120351-95-3 |
Source
|
Record name | 2-(4-propylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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